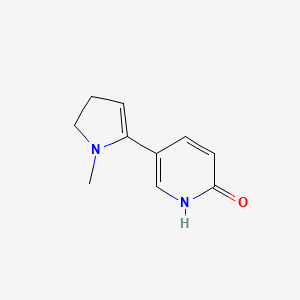

6-hydroxy-N-methylmyosmine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1-methyl-2,3-dihydropyrrol-5-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h3-5,7H,2,6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGKCPAYDQWMMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C1C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680656 | |

| Record name | 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68104-57-4 | |

| Record name | 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Formation of 6 Hydroxy N Methylmyosmine in Bacterial Metabolism

Immediate Precursors and Substrate Specificity

The direct precursors for the enzymatic synthesis of 6-hydroxy-N-methylmyosmine are the stereoisomers of 6-hydroxynicotine. The initial step in this bacterial metabolic pathway is the hydroxylation of nicotine (B1678760), catalyzed by the enzyme nicotine dehydrogenase, which can act on both (S)- and (R)-nicotine to produce the corresponding 6-hydroxynicotine enantiomers. nih.govnih.gov The subsequent oxidation step is strictly stereospecific, with different enzymes acting on the (S) and (R) forms. nih.govnih.gov

(S)-6-Hydroxynicotine is the enantiomer derived from the hydroxylation of (S)-nicotine, the most abundant form of nicotine found in tobacco. nih.gov It serves as the specific substrate for the enzyme 6-hydroxy-L-nicotine oxidase (6-HLNO). nih.govnih.gov The oxidation catalyzed by 6-HLNO occurs at the pyrrolidine (B122466) ring of the (S)-6-hydroxynicotine molecule, leading to the formation of this compound. nih.gov

(R)-6-Hydroxynicotine is formed from the less common (R)-nicotine stereoisomer. nih.govmicrobialtec.com This molecule is the specific substrate for the enzyme 6-hydroxy-D-nicotine oxidase (6-HDNO). nih.govmicrobialtec.com Similar to the reaction with the (S)-isomer, 6-HDNO catalyzes the oxidation of the pyrrolidine ring of (R)-6-hydroxynicotine to yield this compound. nih.gov

Enzymatic Catalysis of this compound Synthesis

The conversion of 6-hydroxynicotine to this compound is an oxidation reaction catalyzed by flavoproteins that use flavin adenine (B156593) dinucleotide (FAD) as a cofactor. nih.govwikipedia.orgwikipedia.org These enzymes exhibit high stereospecificity, acting exclusively on either the (S) or (R) enantiomer of the substrate. nih.gov The product, this compound, is an unstable amine that can undergo non-enzymatic hydrolysis to form 6-hydroxypseudooxynicotine (B1220760) (6-HPON). nih.govfrontiersin.org

6-Hydroxynicotine Oxidase (Hno) is an enzyme identified in bacteria such as Agrobacterium tumefaciens S33, which utilizes a hybrid of the pyridine (B92270) and pyrrolidine pathways for nicotine degradation. frontiersin.orgnih.gov Hno is a FAD-containing oxidase that catalyzes the oxidation of 6-hydroxynicotine to this compound. frontiersin.orgnih.gov Research has shown that Hno from Shinella sp. HZN7 has a specific activity of 26.4 U/mg with an apparent Kₘ of 0.067 mM for 6-hydroxynicotine. frontiersin.org This enzyme is crucial for the continuation of the nicotine catabolic pathway in these organisms. nih.gov

6-Hydroxy-L-nicotine oxidase (6-HLNO), also known as (S)-6-hydroxynicotine oxidase, is a flavoprotein that specifically acts on the (S)-enantiomer of 6-hydroxynicotine. nih.govnih.gov Found in organisms like Arthrobacter nicotinovorans, this enzyme is a member of the monoamine oxidase (MAO) family and contains a non-covalently bound FAD cofactor. nih.govnih.gov Structural studies of 6-HLNO from A. nicotinovorans have revealed that the substrate binds in a tight cavity, with an orientation relative to the FAD cofactor that facilitates dehydrogenation. nih.gov The enzyme catalyzes the oxidation of the C2–N bond in the pyrrolidine ring to form this compound. nih.gov

6-Hydroxy-D-nicotine oxidase (6-HDNO), or (R)-6-hydroxynicotine oxidase, is an enzyme that demonstrates strict stereospecificity for (R)-6-hydroxynicotine. nih.govwikipedia.org This flavoprotein is found in Arthrobacter nicotinovorans alongside 6-HLNO, allowing the bacterium to metabolize both enantiomers of nicotine. nih.govmicrobialtec.com Unlike 6-HLNO, 6-HDNO belongs to the vanillyl alcohol oxidase/p-cresol methylhydroxylase (VAO/PCMH) family of flavoproteins. nih.gov Structural comparisons and modeling suggest that 6-HLNO and 6-HDNO orient their respective enantiomeric substrates in a mirror symmetry relative to the flavin cofactor, which explains their precise stereospecificity. nih.gov

Data Tables

Table 1: Enzymes in this compound Synthesis

| Enzyme Name | Abbreviation | Substrate | Organism Example | Enzyme Family | Cofactor |

|---|---|---|---|---|---|

| 6-Hydroxynicotine Oxidase | Hno | 6-Hydroxynicotine | Agrobacterium tumefaciens S33 nih.gov | Amine Oxidase frontiersin.org | FAD frontiersin.orgnih.gov |

| 6-Hydroxy-L-nicotine Oxidase | 6-HLNO | (S)-6-Hydroxynicotine nih.gov | Arthrobacter nicotinovorans nih.gov | Monoamine Oxidase (MAO) nih.govnih.gov | FAD nih.gov |

Flavin-Containing Amine Oxidases (e.g., VppB)

The conversion of 6-hydroxynicotine to this compound is catalyzed by a specific group of enzymes known as flavin-containing amine oxidases. nih.gov A well-characterized example of such an enzyme is VppB, identified in the bacterium Ochrobacterium sp. strain SJY1, which utilizes nicotine as its sole source of carbon, nitrogen, and energy. nih.govresearchgate.net

The vppB gene encodes this flavoprotein, which plays a crucial role in the second step of the VPP pathway for nicotine degradation. nih.govasm.org VppB specifically catalyzes the dehydrogenation of 6-hydroxynicotine to form this compound. nih.gov Although it performs a similar function to 6-hydroxy-L-nicotine oxidase (6HLNO) found in the classic pyridine pathway of Arthrobacter nicotinovorans, VppB shares a relatively low amino acid sequence identity (24%) with it. nih.govresearchgate.net Interestingly, VppB exhibits a higher sequence identity (38%) with nicotine oxidase (NicA2) from the pyrrolidine pathway, suggesting a distinct evolutionary relationship. nih.govresearchgate.net The enzyme is highly specific for its substrate, 6-hydroxynicotine, and does not act on nicotine itself. nih.govresearchgate.net

| Property | Description | Reference |

|---|---|---|

| Enzyme Name | VppB | nih.gov |

| Gene | vppB | nih.gov |

| Source Organism | Ochrobactrum sp. strain SJY1 | nih.gov |

| Enzyme Class | Flavin-containing amine oxidase | nih.gov |

| Reaction Catalyzed | Dehydrogenation of 6-hydroxynicotine to this compound | nih.gov |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | nih.gov |

| Substrate Specificity | Specific for 6-hydroxynicotine; does not catalyze the dehydrogenation of nicotine | nih.govresearchgate.net |

Molecular Mechanisms of the Oxidation Reaction

The oxidation of 6-hydroxynicotine to this compound by flavoenzymes like VppB involves a sophisticated catalytic mechanism centered around the FAD cofactor. This process includes specific stereochemical requirements and a series of electron transfer steps.

Flavin Adenine Dinucleotide (FAD)-Dependent Catalysis

The catalytic activity of VppB and related amine oxidases is fundamentally dependent on a tightly bound Flavin Adenine Dinucleotide (FAD) cofactor. nih.gov Purified VppB exhibits the characteristic yellow color and absorption maxima (at 382 nm and 459 nm) of a flavoprotein. nih.gov The FAD cofactor is essential for the enzyme's oxidative function and is not lost during purification, indicating a strong association with the protein structure. nih.gov

The general mechanism for this class of enzymes involves two distinct half-reactions. nih.govnih.gov

Reductive Half-Reaction: The amine substrate (6-hydroxynicotine) binds to the active site of the enzyme. A hydride ion is then transferred from the substrate's carbon-nitrogen bond to the FAD cofactor, reducing it to FADH₂. This results in the oxidation of the substrate to an imine product (this compound). nih.govnih.gov

Oxidative Half-Reaction: The reduced FADH₂ cofactor is re-oxidized back to FAD by an electron acceptor. For amine oxidases, this acceptor is typically molecular oxygen (O₂), which is reduced to hydrogen peroxide (H₂O₂). nih.govwikipedia.org This step regenerates the enzyme for the next catalytic cycle. nih.gov

Stereochemical Aspects of Substrate Conversion

Enzymes involved in nicotine metabolism often exhibit high stereospecificity. For instance, (S)-6-hydroxynicotine oxidase (6HLNO) and (R)-6-hydroxynicotine oxidase act specifically on the (S) and (R) enantiomers of 6-hydroxynicotine, respectively. wikipedia.orgwikipedia.org Another enzyme, NctB from Shinella sp. HZN7, which also oxidizes (S)-6-hydroxynicotine, shows no activity toward the (R)-enantiomer. nih.gov This high degree of specificity indicates that the precise three-dimensional arrangement of the substrate within the enzyme's active site is critical for catalysis. The enzyme must correctly orient the substrate relative to the FAD cofactor for the hydride transfer to occur efficiently. nih.gov While the specific stereochemistry for VppB has not been detailed as extensively as for 6HLNO, its classification and function within the flavin-dependent amine oxidase superfamily strongly suggest a similar stereospecific mechanism. nih.govbeilstein-journals.org

| Substrate | Km (mM) | kcat (s-1) | Reference |

|---|---|---|---|

| (S)-6-hydroxynicotine | 0.019 | 7.3 | nih.gov |

| (S)-nicotine | 2.03 | 0.396 | nih.gov |

The kinetic data for NctB, a related (S)-6-hydroxynicotine oxidase, demonstrates a strong preference for (S)-6-hydroxynicotine over nicotine, highlighting the substrate specificity of these enzymes. nih.gov

Electron Transfer Processes During 6-Hydroxynicotine Oxidation

The oxidation of 6-hydroxynicotine is an oxidoreductive reaction that involves the transfer of electrons from the substrate to a final electron acceptor. nih.gov In the VppB-catalyzed reaction, this process is mediated by the FAD cofactor.

(S)-6-hydroxynicotine + H₂O + O₂ ⇌ 1-(6-hydroxypyridin-3-yl)-4-(methylamino)butan-1-one + H₂O₂ wikipedia.org

While O₂ is the common electron acceptor for oxidases like VppB, it's noteworthy that other electron transfer mechanisms exist in related nicotine-degrading enzymes. researchgate.netnih.gov For example, some enzymes classified as dehydrogenases transfer electrons to other physiological carriers like cytochrome c or an electron transfer flavoprotein (EtfAB), which then shuttle the electrons into the bacterial electron transport chain. researchgate.netnih.gov However, for flavin-containing amine oxidases such as VppB and 6HLNO, the direct transfer of electrons to O₂ to produce H₂O₂ is the established mechanism. nih.govwikipedia.org

Metabolic Fate and Downstream Transformations of 6 Hydroxy N Methylmyosmine

Spontaneous Hydrolysis to 6-Hydroxypseudooxynicotine (B1220760)

Following its enzymatic formation from 6-hydroxynicotine, 6-hydroxy-N-methylmyosmine undergoes a non-enzymatic transformation. researchgate.net Research has established that it spontaneously hydrolyzes in an aqueous environment to form 6-hydroxypseudooxynicotine. researchgate.netresearchgate.netscience.gov This hydrolysis step involves the cleavage of the imine bond in the pyrroline (B1223166) ring, which breaks the ring open. frontiersin.orgresearchgate.net This reaction is a crucial juncture in the hybrid nicotine (B1678760) degradation pathway, converting the cyclic intermediate into a linear one, thereby preparing it for subsequent enzymatic action. frontiersin.orgnih.gov This spontaneous conversion is a recognized step in the nicotine catabolism of various bacteria, including Arthrobacter nicotinovorans and Shinella sp. HZN7. ebi.ac.ukresearchgate.net

Subsequent Enzymatic Conversions within Nicotine Degradation Pathways

The formation of 6-hydroxypseudooxynicotine marks a transition from the pyridine (B92270) pathway to the pyrrolidine (B122466) pathway in certain bacteria. asm.orgplos.org This intermediate is then acted upon by a specific set of enzymes that continue the degradation process.

The key enzyme responsible for the next step is 6-hydroxypseudooxynicotine dehydrogenase, also referred to as Pno (formerly 6-hydroxypseudooxynicotine oxidase). nih.govasm.org This enzyme catalyzes the oxidative deamination of 6-hydroxypseudooxynicotine. nih.gov In Agrobacterium tumefaciens S33, Pno is an iron-sulfur flavoprotein that contains a flavin mononucleotide (FMN) and a [4Fe-4S] cluster. asm.org Initially, its physiological electron acceptor was unknown, with activity demonstrated only with artificial acceptors. nih.gov However, further studies revealed that 6-hydroxypseudooxynicotine dehydrogenase delivers electrons to an electron transfer flavoprotein (EtfAB), which serves as its natural physiological electron acceptor. nih.govnih.gov The enzyme has been characterized in nicotine-degrading bacteria such as Arthrobacter nicotinovorans and Agrobacterium tumefaciens. expasy.orgcreative-enzymes.com

The enzymatic action of 6-hydroxypseudooxynicotine dehydrogenase (Pno) on its substrate results in the formation of 6-hydroxy-3-succinoyl-semialdehyde-pyridine. nih.govasm.org This product is an intermediate that is not found in the classic pyridine or pyrrolidine pathways, highlighting its significance in the hybrid degradation route. beilstein-journals.org The reaction involves the oxidation of the amine group in 6-hydroxypseudooxynicotine to an aldehyde. nih.gov This semialdehyde is then further oxidized to 6-hydroxy-3-succinoylpyridine by an aldehyde dehydrogenase, a subsequent step in the pathway. asm.orgnih.gov

Integration into Convergent Catabolic Pathways

The metabolic cascade beginning with this compound is a prime example of convergent evolution in microbial catabolism. biorxiv.orgresearchgate.net The degradation pathway, particularly in bacteria like Agrobacterium tumefaciens S33, represents a novel hybrid of the pyridine and pyrrolidine pathways. nih.govnih.govresearchgate.net

The process starts following the pyridine pathway, leading to the formation of 6-hydroxypseudooxynicotine. frontiersin.orgasm.org From this point, the pathway converges with the pyrrolidine pathway. plos.org The intermediate 6-hydroxy-3-succinoyl-semialdehyde-pyridine is oxidized to 6-hydroxy-3-succinoylpyridine (HSP). beilstein-journals.orgasm.org HSP is a known intermediate of the pyrrolidine pathway and is further metabolized by HSP hydroxylase, which converts it to 2,5-dihydroxypyridine (B106003) (2,5-DHP) and succinate. plos.orgbeilstein-journals.org This integration allows the organism to channel metabolites from different initial breakdown strategies into a common, central catabolic route, ultimately leading to intermediates of the TCA cycle. researchgate.net This metabolic convergence is observed in several bacterial genera, including Agrobacterium, Shinella, and Ochrobactrum. nih.gov

Genomic and Proteomic Analysis of 6 Hydroxy N Methylmyosmine Metabolism

Identification and Characterization of Genes Encoding Related Enzymes

The enzymatic step leading to the formation of 6-hydroxy-N-methylmyosmine is catalyzed by 6-hydroxynicotine oxidase. The genes encoding this enzyme have been identified and characterized in various nicotine-degrading bacteria. Similarly, the gene for the enzyme responsible for metabolizing the subsequent product, 6-hydroxypseudooxynicotine (B1220760), has also been elucidated.

Multiple genes encoding the enzyme 6-hydroxynicotine oxidase, which converts 6-hydroxynicotine to this compound, have been discovered across different bacterial species. researchgate.netomicsdi.org These genes, while functionally homologous, exhibit diversity in their sequences and genetic organization.

hno : In Agrobacterium tumefaciens S33, the gene designated as hno encodes a 6-hydroxynicotine oxidase. nih.govnih.gov Disruption of this gene through knockout experiments resulted in the mutant strain losing its ability to catabolize 6-hydroxynicotine, thereby confirming the gene's essential role in the nicotine (B1678760) degradation pathway of this organism. nih.gov The enzyme catalyzes the oxidation of 6-hydroxynicotine to this compound, which subsequently undergoes spontaneous conversion to 6-hydroxypseudooxynicotine. nih.gov

vppB : A gene named vppB was identified in Ochrobactrum sp. strain SJY1, a bacterium that degrades nicotine via the VPP pathway. asm.orgresearchgate.net The vppB gene encodes a flavin-containing amine oxidase that specifically facilitates the dehydrogenation of 6-hydroxynicotine to form this compound. asm.orgresearchgate.net

nctB : In Shinella sp. strain HZN7, transposon mutagenesis led to the identification of the nctB gene. nih.gov This gene encodes a novel FAD-containing (S)-6-hydroxynicotine oxidase, which is indispensable for the degradation of (S)-6-hydroxynicotine. nih.gov The purified NctB enzyme was shown to convert (S)-6-hydroxynicotine to this compound. nih.gov

| Gene Name | Source Organism | Encoded Enzyme | Function | References |

|---|---|---|---|---|

| hno | Agrobacterium tumefaciens S33 | 6-Hydroxynicotine Oxidase | Catalyzes the oxidation of 6-hydroxynicotine to this compound. | nih.gov, nih.gov |

| vppB | Ochrobactrum sp. SJY1 | 6-Hydroxynicotine Oxidase | Converts 6-hydroxynicotine to this compound in the VPP pathway. | asm.org, researchgate.net |

| nctB | Shinella sp. HZN7 | (S)-6-Hydroxynicotine Oxidase | Essential for the degradation of (S)-6-hydroxynicotine to this compound. | nih.gov, kegg.jp |

| 6-hlno | Arthrobacter nicotinovorans | (S)-6-Hydroxynicotine Oxidase | Oxidizes (S)-6-hydroxynicotine in the classic pyridine (B92270) pathway. | frontiersin.org, nih.gov |

Following the formation of this compound and its spontaneous hydrolysis to 6-hydroxypseudooxynicotine, the metabolic pathway continues with the action of downstream enzymes.

pno : The gene pno, identified in Agrobacterium tumefaciens S33, encodes the enzyme 6-hydroxypseudooxynicotine dehydrogenase. asm.orgresearchgate.net This enzyme was initially thought to be an oxidase but was later characterized as a dehydrogenase. frontiersin.org It catalyzes the oxidation of 6-hydroxypseudooxynicotine to 6-hydroxy-3-succinoyl-semialdehyde-pyridine, a crucial step in the breakdown of the N-heterocycle in the hybrid pathway. researchgate.net The gene is located in a cluster associated with nicotine degradation, near the hno gene. nih.gov

Functional Genomics and Gene Expression Studies

Functional genomics approaches have been instrumental in validating the roles of the identified genes. Gene knockout and complementation studies have provided direct evidence for their function. For instance, the deletion of the nctB gene in Shinella sp. HZN7 resulted in a mutant unable to degrade 6-hydroxynicotine, while reintroducing the gene restored this capability. nih.gov A similar approach with the hno gene in A. tumefaciens S33 confirmed its necessity for 6-hydroxynicotine oxidation. nih.gov

Furthermore, gene expression studies using techniques like quantitative reverse transcription-PCR (qRT-PCR) have shown that the transcription of genes involved in nicotine degradation is significantly upregulated in the presence of nicotine. plos.org This indicates that the metabolic pathway is inducible. Transcriptional analysis of the ndhAB and pno genes in A. tumefaciens S33 has also been conducted to understand their regulation. researchgate.net

Phylogenetic Relationships of Enzymes Involved in this compound Turnover

Phylogenetic analysis of the enzymes responsible for this compound formation reveals interesting evolutionary relationships. The 6-hydroxynicotine oxidases from Gram-negative bacteria practicing the VPP pathway, such as Hno from A. tumefaciens S33, NctB from Shinella sp. HZN7, and VppB from Ochrobactrum sp. SJY1, are closely related, sharing very high amino acid sequence identity (e.g., Hno shares 99.8% identity with NctB and VppB). nih.gov

However, these enzymes show significantly lower sequence identity (around 24-25%) to the classic (S)-6-hydroxynicotine oxidase (6HLNO) from the Gram-positive bacterium Arthrobacter nicotinovorans, which utilizes the pyridine pathway. nih.govresearchgate.net Interestingly, VppB from Ochrobactrum shares higher sequence identity with nicotine oxidases from the pyrrolidine (B122466) pathway than with 6HLNO from the pyridine pathway. asm.orgresearchgate.net This suggests that the VPP pathway, which incorporates the formation of this compound, may have a closer evolutionary relationship with the pyrrolidine pathway. asm.orgbeilstein-journals.org These findings point towards a convergent evolution of this enzymatic function, where different ancestral proteins were recruited to perform the same catalytic step in different metabolic contexts. kegg.jp

Structural Biology of Key Enzymes

The three-dimensional structures of several key enzymes involved in the turnover of this compound's precursor have been determined, providing profound insights into their catalytic mechanisms and substrate specificity.

The most extensively studied enzyme is 6-hydroxy-L-nicotine oxidase (6HLNO) from Arthrobacter nicotinovorans. Its crystal structure has been solved at high resolution in various forms, including the apo-form and complexes with its substrate and product intermediate. nih.govrcsb.orgnih.gov

6HLNO is a homodimer, and each subunit belongs to the monoamine oxidase (MAO) family of flavoenzymes. nih.govresearchgate.net The structure reveals a substrate-binding domain and an FAD-binding domain. sjtu.edu.cn The FAD cofactor is bound non-covalently at the active site. mdpi.com The active site is located in a tight cavity, and the orientation of the bound substrate, 6-hydroxy-L-nicotine, relative to the isoalloxazine ring of the FAD cofactor is perfectly suited for hydride-transfer dehydrogenation. nih.gov

Crystal structures of 6HLNO have successfully trapped the intermediate product, this compound, within a second binding site (a "P site" or product site) during catalytic turnover. nih.govrcsb.org This has provided crystallographic snapshots of the complete reaction cycle, showing how the substrate binds at the active site and the product moves to an exit cavity. nih.gov Comparison with the structure of the stereospecific 6-hydroxy-D-nicotine oxidase (6HDNO) has provided a structural basis for the enzymes' enantioselectivity, suggesting they orient the L- and D-substrates in a mirror symmetry relative to the flavin ring. nih.govnih.gov

| Enzyme | PDB ID | Description | Resolution (Å) | Organism | References |

|---|---|---|---|---|---|

| 6-Hydroxy-L-nicotine Oxidase (6HLNO) | 3K7T | Apo-form | 1.95 | Paenarthrobacter nicotinovorans | rcsb.org |

| 6-Hydroxy-L-nicotine Oxidase (6HLNO) | 3NGC | Complex with intermediate this compound | 1.80 | Paenarthrobacter nicotinovorans | rcsb.org |

| 6-Hydroxy-D-nicotine Oxidase (6HDNO) | 2BVF | Crystal structure of 6HDNO | 1.90 | Arthrobacter nicotinovorans | nih.gov, wikipedia.org |

| Nicotine Oxidoreductase (NicA2) | 6CZR | Structure of NicA2 from Pseudomonas putida | 1.98 | Pseudomonas putida | nih.gov |

Co-factor Binding and Catalytic Residues

The enzymatic conversion of (S)-6-hydroxynicotine to this compound is a critical step in the nicotine degradation pathways of various microorganisms. This reaction is predominantly catalyzed by a class of flavoenzymes known as (S)-6-hydroxynicotine oxidases (6HLNOs). Detailed genomic and proteomic analyses have shed light on the essential co-factors and specific amino acid residues that form the catalytic heart of these enzymes.

The primary co-factor required by these oxidases is Flavin Adenine (B156593) Dinucleotide (FAD). ebi.ac.uknih.gov In enzymes like 6-hydroxy-L-nicotine oxidase (6HLNO) from Arthrobacter nicotinovorans, the FAD is non-covalently bound within the enzyme's active site. nih.govmdpi.com This flavin co-factor is central to the enzyme's function, as it facilitates the dehydrogenation of the substrate by acting as an electron acceptor. pnas.org Similarly, the novel (S)-6-hydroxynicotine oxidase, NctB, found in Shinella sp. HZN7, is also a FAD-containing enzyme. ebi.ac.ukresearchgate.net The VppB enzyme, part of the hybrid VPP pathway, is likewise a flavin-containing amine oxidase that requires this co-factor to convert 6-hydroxynicotine. ebi.ac.ukresearchgate.net

Structural and mutagenesis studies have been instrumental in identifying the key catalytic residues and understanding their roles in substrate binding and the chemical reaction.

In the well-studied 6HLNO from A. nicotinovorans, the active site is precisely structured to facilitate a direct hydride transfer mechanism. pnas.org Crystallographic data reveals that the substrate, (S)-6-hydroxynicotine, is oriented such that its α-carbon (C2′) is positioned near the N5 atom of the FAD isoalloxazine ring. pnas.org The measured distance of 3.4–3.5 Å between the C2′ and the flavin N5 is considered optimal for efficient hydrogen transfer. pnas.org The architecture of the 6HLNO active site is notably devoid of residues that could function in acid-base catalysis, which has led researchers to exclude a carbanion-based mechanism. pnas.org After the initial oxidation, the intermediate product, this compound, is found in a separate cavity known as the "P site," which is lined by amino acid residues from distinct structural segments of the enzyme. pnas.org

A fascinating variation in catalytic residues is observed in the NctB enzyme from Shinella sp. HZN7. biorxiv.org While it belongs to the same flavoprotein amine oxidoreductase (FAO) family as 6HLNO, it is evolutionarily distant and presents a unique active site composition. biorxiv.org Most enzymes in the FAO family possess a conserved lysine (B10760008) residue near the N5 atom of the flavin, which is crucial for the reaction with oxygen. biorxiv.org NctB, however, features a Glutamate (Glu292) residue at this key position. biorxiv.org Instead, NctB has a lysine residue at a different position, Lys331 , which plays a significant role in the initial reductive half-reaction. Site-directed mutagenesis studies, specifically creating a Lys331Met variant, demonstrated a marked decrease in the rate of hydride transfer from the (S)-6-hydroxynicotine substrate to the FAD co-factor, confirming the critical catalytic role of this residue. biorxiv.org

While not directly metabolizing this compound, the related enzyme nicotine oxidoreductase (NicA2) from Pseudomonas putida, which converts nicotine to N-methylmyosmine, offers further insight into the binding of similar substrates. nih.govnih.gov Its active site features an atypical aromatic cage composed of Tryptophan (W427) and Asparagine (N462) that secures the substrate near the FAD co-factor. nih.gov

The table below summarizes the key enzymes, their essential co-factors, and the identified catalytic residues involved in the metabolism related to this compound.

Interactive Data Table: Co-factors and Catalytic Residues in this compound Metabolism

| Enzyme | Organism | Co-factor(s) | Key Catalytic Residues | Function of Residues |

| 6-Hydroxy-L-nicotine Oxidase (6HLNO) | Arthrobacter nicotinovorans | FAD (non-covalently bound) | Not specified by number | Active site geometry orients substrate C2' towards flavin N5 for direct hydride transfer. pnas.org |

| NctB ((S)-6-hydroxynicotine oxidase) | Shinella sp. HZN7 | FAD | Glu292 | Replaces the conserved lysine found in most FAO enzymes near the flavin N5. biorxiv.org |

| Lys331 | Accelerates the reductive half-reaction (hydride transfer from substrate to FAD). biorxiv.org | |||

| Nicotine Oxidoreductase (NicA2) | Pseudomonas putida | FAD | W427, N462 | Form an unusual aromatic cage in the nicotine-binding site proximal to the FAD. nih.gov |

| 6-Hydroxypseudooxynicotine Amine Oxidase (HisD) | Pseudomonas geniculata N1 | FMN, [4Fe-4S] cluster | Conserved residues | Binds FMN and the iron-sulfur cluster, homologous to TMADH and HADH enzymes. asm.org |

Microbiological Systems Employed in 6 Hydroxy N Methylmyosmine Research

Isolation and Characterization of Nicotine-Degrading Bacterial Strains

Agrobacterium tumefaciens S33, a bacterium isolated from the rhizosphere soil of a tobacco plant, demonstrates a robust capability to degrade nicotine (B1678760). nih.gov This strain utilizes a novel hybrid of the well-characterized pyridine (B92270) and pyrrolidine (B122466) pathways for nicotine catabolism. nih.govbeilstein-journals.org In this hybrid pathway, nicotine is initially converted to 6-hydroxypseudooxynicotine (B1220760) via the pyridine pathway, with 6-hydroxy-L-nicotine and 6-hydroxy-N-methylmyosmine as sequential intermediates. nih.govplos.orgebi.ac.uk The pathway then transitions to the pyrrolidine pathway, forming 6-hydroxy-3-succinoylpyridine (HSP) and subsequently 2,5-dihydroxypyridine (B106003) (2,5-DHP). nih.govplos.org

The identification of intermediates such as 6-hydroxy-L-nicotine, this compound, 6-hydroxypseudooxynicotine, HSP, and 2,5-DHP in cultures of A. tumefaciens S33 confirmed the operation of this unique degradation route. beilstein-journals.orgebi.ac.ukmdpi.com Key enzymes in this pathway have been identified, including a nicotine dehydrogenase that initiates the degradation and a 6-hydroxy-3-succinoylpyridine hydroxylase (Hsh) that catalyzes a central step. nih.govplos.org The gene for Hsh encodes a 90-kDa homodimeric flavoprotein that facilitates the oxidative decarboxylation of HSP to 2,5-DHP. plos.org

Table 1: Nicotine Degradation Intermediates in Agrobacterium tumefaciens S33

| Intermediate Compound | Pathway Stage |

|---|---|

| 6-hydroxy-L-nicotine | Pyridine Pathway |

| This compound | Pyridine Pathway |

| 6-hydroxypseudooxynicotine | Pyridine Pathway |

| 6-hydroxy-3-succinoylpyridine (HSP) | Pyrrolidine Pathway |

Ochrobactrum sp. SJY1 is a newly isolated Gram-negative bacterium that can utilize nicotine as its sole source of carbon, nitrogen, and energy. nih.govnih.gov This strain degrades nicotine through a variant of the pyridine and pyrrolidine pathways, termed the VPP pathway. nih.govasm.org The degradation pathway in SJY1 involves the intermediate this compound. nih.gov The gene vppB in this strain encodes a flavin-containing amine oxidase that is responsible for the conversion of 6-hydroxynicotine to this compound. nih.gov

Genomic analysis of Ochrobactrum sp. SJY1 has revealed a 97-kbp DNA fragment containing six genes related to nicotine degradation, providing insight into the molecular basis of its catabolic activity. nih.govasm.org Unlike some other nicotine-degrading bacteria, strain SJY1 does not produce a blue pigment during cultivation with nicotine, suggesting a distinct metabolic route from strains like Ochrobactrum intermedium DN2. nih.gov The characterization of the VPP pathway in Ochrobactrum sp. SJY1 highlights the metabolic diversity among nicotine-degrading bacteria. nih.govasm.org

Table 2: Key Genes in Nicotine Degradation by Ochrobactrum sp. SJY1

| Gene | Encoded Protein | Function |

|---|---|---|

| vppB | Flavin-containing amine oxidase | Converts 6-hydroxynicotine to this compound |

| vppD | NADH-dependent flavin-containing monooxygenase | Hydroxylation of 6-hydroxy-3-succinoylpyridine |

Shinella sp. HZN7, isolated from the activated sludge of a wastewater-treatment system, is a novel bacterium that efficiently degrades nicotine. exlibrisgroup.comnih.govnih.gov This strain can completely break down 500 mg/L of nicotine within three hours under optimal conditions (30 °C and pH 6.5–8.0). nih.gov The degradation pathway in HZN7 is a variant of the pyridine and pyrrolidine pathways, involving five key intermediate metabolites: 6-hydroxy-nicotine, this compound, 6-hydroxypseudooxynicotine, 6-hydroxy-3-succinoyl-pyridine, and 2,5-dihydroxypyridine. exlibrisgroup.comnih.govfrontiersin.org

A crucial enzyme in this pathway is a novel (S)-6-hydroxynicotine oxidase encoded by the nctB gene. asm.orgnih.gov This enzyme catalyzes the conversion of (S)-6-hydroxynicotine into this compound, which then spontaneously hydrolyzes to 6-hydroxypseudooxynicotine. asm.orgnih.govuniprot.org Studies involving gene deletion and complementation have confirmed that nctB is essential for the degradation of both nicotine and (S)-6-hydroxynicotine. asm.org The purified NctB enzyme exhibits a high affinity for (S)-6-hydroxynicotine. asm.orgnih.gov

Table 3: Kinetic Constants of NctB from Shinella sp. HZN7

| Substrate | Km (mM) | kcat (s-1) |

|---|---|---|

| (S)-6-hydroxynicotine | 0.019 | 7.3 |

Pseudomonas geniculata N1 is a novel nicotine-degrading bacterium isolated from tobacco leaves. plos.org This strain can efficiently utilize nicotine as its sole source of carbon and nitrogen. plos.orgnih.gov The optimal conditions for its growth and nicotine degradation are a temperature of 30°C and a pH of 6.5. plos.orgplos.org The degradation of nicotine by P. geniculata N1 proceeds through a unique pathway that differs from those reported in other Pseudomonas species. plos.org

Metabolite analysis has identified five intermediates in the degradation pathway of strain N1: myosmine, cotinine, 6-hydroxynicotine, this compound, and 6-hydroxy-pseudooxynicotine. plos.orgnih.govamanote.com The presence of this compound indicates its role as an intermediate in the catabolic process. nih.gov Genomic sequencing of P. geniculata N1 has revealed the absence of some common nicotine degradation genes found in other bacteria, suggesting the existence of novel genes and a new catabolic pathway in this strain. nih.gov More recent research has clarified that P. geniculata N1 utilizes a hybrid of the pyridine and pyrrolidine pathways (the VPP pathway). asm.orgfrontiersin.org A key enzyme, 6-hydroxypseudooxynicotine amine oxidase (HisD), which catalyzes the oxidative deamination of 6-hydroxypseudooxynicotine, has been structurally characterized. asm.org

Table 4: Optimal Growth and Degradation Conditions for Pseudomonas geniculata N1

| Parameter | Optimal Value |

|---|---|

| Temperature | 30°C |

| pH | 6.5 |

| Rotation Rate | 120 rpm |

Rhodococcus sp. Y22 is a novel nicotine-degrading bacterium that was isolated and identified based on its 16S rDNA sequence and biochemical characteristics. nih.gov This strain can utilize nicotine as its sole carbon and nitrogen source, degrading 1.0 g/L of nicotine within 52 hours at 28°C and a pH of 7.0. nih.govnih.gov The biotransformation of nicotine by Rhodococcus sp. Y22 involves the formation of several metabolites. nih.gov

Research has identified two pathways for the transformation of nicotine to nicotine blue in this strain, with this compound being a key intermediate compound. nih.gov From this compound, the pathway can proceed in two directions: one leading to 6-hydroxypseudooxynicotine (pathway A) and the other to a novel compound, 5-(3-methyl- nih.govnih.govoxazinan-2-ylidene)-5H-pyridin-2-one (pathway B). nih.gov The gene encoding nicotine dehydrogenase (ndh) has been amplified from this strain, and its transcription is significantly upregulated in the presence of nicotine. nih.gov

Table 5: Metabolites in the Nicotine Degradation Pathway of Rhodococcus sp. Y22

| Metabolite | Identification |

|---|---|

| 6-hydoxynicotine | NIC1 |

| This compound | NIC2 |

| 6-hydroxypseudooxynicotine | NIC3 |

| 5-(3-methyl- nih.govnih.govoxazinan-2-ylidene)-5H-pyridin-2-one | NIC4 |

Arthrobacter nicotinovorans is a well-studied bacterium known for its ability to degrade nicotine, primarily through the pyridine pathway. beilstein-journals.org This pathway involves the oxidation of the pyrrolidine ring of (S)-6-hydroxynicotine, which leads to the formation of the optically inactive this compound. uniprot.orgresearchgate.net This intermediate then undergoes spontaneous hydrolysis to form 6-hydroxypseudooxynicotine. uniprot.orguniprot.org The enzyme responsible for the initial oxidation step is (S)-6-hydroxynicotine oxidase (6-HLNO), which shows absolute stereospecificity for the L-form of 6-hydroxynicotine. uniprot.org

Similarly, the degradation of D-nicotine involves the enzyme (R)-6-hydroxynicotine oxidase, which acts on (R)-6-hydroxynicotine to form this compound, which then hydrolyzes to 6-hydroxypseudooxynicotine. uniprot.org Various strains of A. nicotinovorans have been isolated from different environments, such as agricultural soil, and have been characterized for their degradative capabilities. nih.govoup.comfrontiersin.orgynu.edu.cn For instance, strain JI39 was isolated from the rhizosphere of Panax ginseng. frontiersin.orgnih.gov

Table 6: Enzymes and Intermediates in Arthrobacter nicotinovorans Nicotine Degradation

| Enantiomer | Key Enzyme | Intermediate | Product of Hydrolysis |

|---|---|---|---|

| (S)-nicotine | (S)-6-hydroxynicotine oxidase (6-HLNO) | This compound | 6-hydroxypseudooxynicotine |

Pseudomonas putida

Pseudomonas putida, particularly strain S16, is a gram-negative bacterium recognized for its ability to utilize nicotine as its sole source of carbon, nitrogen, and energy. microbiologyresearch.orgsemanticscholar.org This capability makes it a key organism in the research of nicotine degradation pathways and their intermediates, including this compound. The primary metabolic route for nicotine degradation in P. putida S16 is known as the pyrrolidine pathway. semanticscholar.orgplos.orgnih.gov

The pyrrolidine pathway commences with the oxidation of nicotine. nih.gov An enzyme, nicotine oxidoreductase (NicA2), catalyzes the initial dehydrogenation of the pyrrolidine ring to form N-methylmyosmine. plos.orgnih.gov This intermediate subsequently undergoes spontaneous hydrolysis to yield pseudooxynicotine (B1209223). semanticscholar.orgplos.org Pseudooxynicotine is then converted to 3-succinoyl-semialdehyde-pyridine by pseudooxynicotine amine oxidase (Pnao), and further to 3-succinoylpyridine (SP) by 3-succinoyl-semialdehyde-pyridine dehydrogenase (Sapd). nih.govbeilstein-journals.orgresearchgate.net

A critical subsequent step involves the hydroxylation of SP to form 6-hydroxy-3-succinoylpyridine (HSP). semanticscholar.orgplos.org This reaction is catalyzed by a complex multi-component enzyme, 3-succinoylpyridine monooxygenase (SpmABC). semanticscholar.orgplos.orgbeilstein-journals.org This enzyme consists of a molybdopterin binding oxidase (SpmA), a molybdopterin dehydrogenase (SpmB), and a ferredoxin (SpmC). semanticscholar.orgplos.org The expression of the genes encoding this enzyme complex is essential for the conversion of SP to HSP. plos.org Studies have shown that disrupting the spmABC gene cluster prevents P. putida S16 from growing on nicotine and leads to the accumulation of SP. semanticscholar.org

The pathway continues with the conversion of HSP to 2,5-dihydroxypyridine (DHP) and succinic semialdehyde, a reaction catalyzed by HSP hydroxylase (HspA or HspB). semanticscholar.orgplos.org From DHP, the pathway proceeds through several more intermediates before ultimately yielding fumaric acid. semanticscholar.orgplos.org

The regulation of this pathway is intricate. For instance, the compound 6-hydroxy-3-succinoylpyridine (HSP) acts as an antagonist for the transcriptional regulator NicR2. asm.orgasm.org This interaction helps control the expression of the genes required for nicotine degradation. asm.org Proteomic and genetic analyses have revealed that when P. putida S16 is grown on nicotine, there is a significant upregulation of the genes and enzymes involved in this degradation pathway, including nicA2 and the spm genes. plos.org

Comparative Analysis of this compound Pathways Across Diverse Microorganisms

Microbial degradation of nicotine occurs through several distinct pathways, with the formation and subsequent metabolism of this compound being a key feature of the pyridine and the hybrid pathways. researchgate.netfrontiersin.orgnih.gov A comparative analysis reveals significant differences in the initial steps leading to the formation of hydroxylated intermediates.

The three primary bacterial pathways for nicotine degradation are:

The Pyrrolidine Pathway: Primarily found in Pseudomonas species like P. putida S16. researchgate.netfrontiersin.orgplos.org This pathway does not produce this compound. It starts with the dehydrogenation of the pyrrolidine ring of nicotine to form N-methylmyosmine, which is then hydrolyzed to pseudooxynicotine. frontiersin.org The pyridine ring is hydroxylated much later in the pathway, with 3-succinoylpyridine being converted to 6-hydroxy-3-succinoylpyridine. researchgate.netfrontiersin.org

The Pyridine Pathway: Best characterized in Arthrobacter nicotinovorans. beilstein-journals.orgnih.gov This pathway begins with the hydroxylation of the pyridine ring of nicotine at the 6-position to create 6-hydroxynicotine. nih.govfrontiersin.org This intermediate is then oxidized by 6-hydroxy-L-nicotine oxidase (6HLNO) to form This compound . frontiersin.orgnih.gov This compound is then hydrolyzed to 6-hydroxypseudooxynicotine. researchgate.nettandfonline.com

The Hybrid Pathway (VPP Pathway): Observed in bacteria such as Agrobacterium tumefaciens S33, Ochrobactrum sp. SJY1, and Shinella sp. HZN7. beilstein-journals.orgresearchgate.netnih.gov This pathway combines features of the other two. It starts like the pyridine pathway, with the hydroxylation of nicotine to 6-hydroxynicotine, which is then converted to This compound . frontiersin.orgnih.gov From there, the pathway generates 6-hydroxypseudooxynicotine. frontiersin.org The subsequent degradation steps, however, resemble the pyrrolidine pathway, where 6-hydroxypseudooxynicotine is eventually converted to 6-hydroxy-3-succinoylpyridine and then to 2,5-dihydroxypyridine. nih.gov

The table below summarizes the key differences in the initial steps of these pathways and the involvement of this compound.

| Feature | Pyrrolidine Pathway (P. putida S16) | Pyridine Pathway (A. nicotinovorans) | Hybrid (VPP) Pathway (Ochrobactrum sp. SJY1) |

| Initial Attack | Dehydrogenation of pyrrolidine ring frontiersin.org | Hydroxylation of pyridine ring frontiersin.orgnih.gov | Hydroxylation of pyridine ring frontiersin.orgnih.gov |

| First Intermediate | N-methylmyosmine semanticscholar.orgnih.gov | 6-hydroxynicotine nih.govfrontiersin.org | 6-hydroxynicotine frontiersin.orgnih.gov |

| Key Enzyme (Initial Step) | Nicotine Oxidoreductase (NicA2) plos.orgnih.gov | Nicotine Dehydrogenase (Ndh) frontiersin.orgnih.gov | Nicotine Hydroxylase (Ndh/VppA) researchgate.netfrontiersin.org |

| Formation of this compound | Does not occur | Yes , from 6-hydroxynicotine frontiersin.orgnih.gov | Yes , from 6-hydroxynicotine frontiersin.orgnih.gov |

| Enzyme for its Formation | N/A | 6-hydroxy-L-nicotine oxidase (6HLNO) frontiersin.orgnih.gov | 6-hydroxynicotine oxidase (Hno) frontiersin.org |

| Subsequent Intermediate | Pseudooxynicotine semanticscholar.orgnih.gov | 6-hydroxypseudooxynicotine researchgate.netnih.gov | 6-hydroxypseudooxynicotine nih.gov |

This comparative analysis highlights that while P. putida is a central organism for studying the pyrrolidine pathway, it is not a model for the formation of this compound. Instead, organisms like Arthrobacter nicotinovorans and those utilizing the hybrid pathway, such as Ochrobactrum and Shinella, are the primary subjects for research into the enzymatic synthesis and metabolism of this specific compound. researchgate.netnih.gov

Analytical and Methodological Approaches in Studying 6 Hydroxy N Methylmyosmine

Chromatographic and Spectrometric Detection Techniques

Chromatographic and spectrometric methods are fundamental to the analysis of 6-hydroxy-N-methylmyosmine, often in complex biological matrices. These techniques offer high sensitivity and selectivity, which are essential for distinguishing it from other related nicotine (B1678760) metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.com This technique is well-suited for the analysis of volatile and thermally stable compounds. In the context of nicotine metabolism, GC-MS has been instrumental in identifying various intermediates, including this compound. scispace.comebi.ac.uk The process involves vaporizing the sample and separating its components in a chromatographic column, after which the mass spectrometer detects and identifies the individual compounds based on their mass-to-charge ratio. scioninstruments.com

| Parameter | Description |

| Principle | Separates compounds based on their volatility and interaction with a stationary phase, followed by mass-based detection. scioninstruments.com |

| Sample Preparation | Often requires derivatization to increase volatility and thermal stability. |

| Application | Identification and quantification of volatile metabolites in biological samples. mdpi.com |

| Key Advantage | Provides multidimensional data, including retention time and mass spectra, crucial for structural elucidation. scioninstruments.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique used for the analysis of a wide range of compounds. unil.chclsi.org It is particularly valuable for the analysis of non-volatile and thermally labile molecules like this compound. ebi.ac.uk The methodology involves separating compounds in a liquid mobile phase that passes through a solid stationary phase, followed by detection with a mass spectrometer. annlabmed.org LC-MS/MS, a tandem version of the technique, offers enhanced specificity and is considered one of the most reliable methods for analyzing small molecules in biological fluids. unil.ch Studies have successfully employed LC-MS to detect and analyze intermediates in nicotine degradation pathways. ebi.ac.ukasm.orgresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is an advanced analytical technique that provides highly accurate mass measurements. wisdomlib.org This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. HRESIMS is used to determine the molecular weight and structure of chemical compounds by analyzing their mass-to-charge ratios. wisdomlib.org In the study of nicotine metabolism, HRESIMS has been used to identify metabolites like this compound and 6-hydroxypseudooxynicotine (B1220760). researchgate.net

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for separating and quantifying components in a mixture. hitachi-hightech.com In this method, the choice of wavelength is critical and is typically set at the maximum absorbance of the analyte to ensure the highest sensitivity for quantitative measurements. chromatographyonline.com While not as specific as mass spectrometry, HPLC-UV is a robust and reliable method for routine analysis. bohrium.com The instrument's response is calibrated using standard solutions of known concentrations to determine the concentration of the unknown sample. chromatographyonline.com This technique has been applied to the analysis of various biogenic amines and other compounds in different matrices. nih.gov

Spectroscopic Methods for Structural Elucidation of Intermediates (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the structure of organic molecules. mdpi.com It provides detailed information about the chemical environment of atoms within a molecule. One- and two-dimensional NMR techniques are employed to identify individual sugar residues, their anomeric configuration, interglycosidic linkages, and sequencing in naturally occurring oligosaccharides and glycosides. nih.gov In the context of mycotoxin research, NMR is used for the precise molecular characterization and identification of positional isomers. mdpi.com While direct NMR data for this compound is not extensively detailed in the provided results, the principles of NMR are fundamental to the structural elucidation of such intermediates in metabolic pathways. rsc.orgresearchgate.net

| NMR Technique | Information Provided |

| 1D ¹H NMR | Provides information on proton chemical shifts, coupling constants, and signal multiplicities for initial structural identification. mdpi.com |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Enables the precise identification of functional group composition, stereostructure, and molecular connectivity. mdpi.com |

Enzymatic Activity Assays for 6-Hydroxynicotine Oxidases

The enzymatic conversion of nicotine derivatives is a key area of study, and assays to measure the activity of the enzymes involved, such as 6-hydroxynicotine oxidases, are crucial. These enzymes catalyze the oxidation of 6-hydroxynicotine isomers. ontosight.aiexpasy.org

(S)-6-hydroxynicotine oxidase (6HLNO) is an enzyme that catalyzes the oxidation of (S)-6-hydroxynicotine to this compound, which then hydrolyzes to 6-hydroxypseudooxynicotine. ebi.ac.uknih.govnih.gov The activity of these oxidases can be measured using several methods:

Peroxidase-coupled fluorescence assay : This method has been used to measure the catalytic activity of 6HLNO, revealing deviations from Michaelis-Menten kinetics. pnas.org

Oxygen consumption measurement : Steady-state assays using an O2 electrode can monitor the consumption of oxygen over time to determine enzyme activity. wmich.edu

Stopped-flow assays : These assays monitor changes in absorbance due to the flavin cofactor in the enzyme's active site, allowing for the study of reaction kinetics. wmich.edu

Genetic Engineering and Mutagenesis for Pathway Elucidation

The study of the biosynthetic and degradative pathways involving this compound has been significantly advanced by genetic engineering and mutagenesis. These molecular techniques allow researchers to identify and confirm the function of specific genes and the enzymes they encode. By manipulating the genetic makeup of organisms, scientists can unravel the complex series of reactions that lead to the formation and subsequent conversion of this compound.

Gene Disruption and Knockout Strategies

Gene disruption, or knockout, is a powerful strategy used to determine the function of a specific gene. By inactivating a target gene, researchers can observe the resulting metabolic changes, such as the accumulation of a substrate or the absence of a product, thereby elucidating the gene's role in a specific pathway.

Several studies have employed this approach to understand the metabolic context of this compound, primarily in bacteria that degrade nicotine. In these pathways, this compound is a key intermediate.

In Agrobacterium tumefaciens S33: Researchers identified a gene, hno, responsible for encoding 6-hydroxynicotine oxidase. This enzyme catalyzes the oxidation of 6-hydroxynicotine to form this compound. nih.gov To confirm its function, the hno gene was disrupted. The resulting mutant strain, S33-∆hno, lost the ability to grow on nicotine or 6-hydroxynicotine as a sole carbon source. nih.gov This experiment demonstrated that the degradation pathway was blocked at the 6-hydroxynicotine step, leading to its accumulation and preventing the synthesis of this compound. This confirmed the essential role of the hno gene in this conversion. nih.govresearchgate.net

In Shinella sp. HZN7: A similar approach using transposon mutagenesis led to the identification of mutants unable to degrade 6-hydroxynicotine. nih.gov The corresponding gene, named nctB, was identified and found to encode a novel (S)-6-hydroxynicotine oxidase. Subsequent gene deletion and complementation experiments confirmed that NctB is essential for the conversion of (S)-6-hydroxynicotine to this compound. nih.gov

In Sphingomonas melonis TY: A gene disruption strategy targeting the ndpB gene, which encodes a 6-hydroxynicotine oxidase, was employed. The mutant strain, TYΔndpB, accumulated the intermediate 6-hydroxynicotine and could not proceed with the degradation pathway. This finding established the function of NdpB in catalyzing the formation of this compound in this organism. frontiersin.org

These gene knockout studies provide definitive evidence for the role of specific oxidases in the production of this compound from 6-hydroxynicotine across different bacterial species.

Table 1: Summary of Gene Disruption Studies for Pathway Elucidation

| Organism | Target Gene | Encoded Enzyme | Method | Outcome of Disruption | Reference |

|---|---|---|---|---|---|

| Agrobacterium tumefaciens S33 | hno | 6-Hydroxynicotine Oxidase | Gene Disruption | Blocked conversion of 6-hydroxynicotine; accumulation of substrate. | nih.gov |

| Shinella sp. HZN7 | nctB | (S)-6-Hydroxynicotine Oxidase | Transposon Mutagenesis, Gene Deletion | Inability to degrade 6-hydroxynicotine. | nih.gov |

| Sphingomonas melonis TY | ndpB | 6-Hydroxynicotine Oxidase | Gene Disruption | Accumulation of 6-hydroxynicotine. | frontiersin.org |

Heterologous Gene Expression and Enzyme Purification

While gene disruption confirms a gene's necessity, heterologous expression and subsequent enzyme purification are required to characterize the enzyme's specific biochemical properties. This process involves cloning the gene of interest and expressing it in a host organism, typically Escherichia coli, which does not naturally have the enzyme. The expressed enzyme can then be purified and studied in isolation.

This approach has been instrumental in characterizing the enzymes that produce and consume this compound.

hno from A. tumefaciens S33: To confirm the function of the hno gene, it was heterologously expressed in E. coli. nih.gov The recombinant protein was produced with a His-tag, which allowed for its purification using affinity chromatography. The purified enzyme, Hno, was confirmed to be a 6-hydroxynicotine oxidase that catalyzes the oxidation of 6-hydroxynicotine into this compound. nih.govnih.gov

nctB from Shinella sp. HZN7: The nctB gene was cloned, expressed, and the resulting NctB enzyme was purified. nih.gov Biochemical characterization of the purified enzyme revealed it to be a flavin adenine (B156593) dinucleotide (FAD)-containing oxidase. Kinetic analyses demonstrated its high specificity and efficiency in converting (S)-6-hydroxynicotine to this compound. nih.gov

Enzymes in Downstream Pathways: This methodology has also been applied to enzymes that act on subsequent intermediates in the nicotine degradation pathway. For instance, the enzyme 6-hydroxypseudooxynicotine dehydrogenase (Pno), which acts on a product derived from this compound, was also expressed in E. coli and purified to study its function in detail. asm.orgnih.gov Similarly, 6-hydroxy-3-succinoylpyridine (HSP) hydroxylase, another key enzyme in the pathway, was purified from A. tumefaciens S33 and also produced as a recombinant protein to elucidate its catalytic mechanism. plos.orgplos.org

The combination of heterologous expression and enzyme purification provides definitive proof of an enzyme's function and allows for detailed kinetic and structural analysis, which is crucial for a complete understanding of the metabolic pathway.

Table 2: Enzymes Related to this compound Pathway Studied via Heterologous Expression

| Enzyme | Gene | Source Organism | Expression Host | Key Findings | Reference |

|---|---|---|---|---|---|

| 6-Hydroxynicotine Oxidase | hno | Agrobacterium tumefaciens S33 | E. coli | Confirmed catalytic activity: 6-hydroxynicotine → this compound. | nih.gov |

| (S)-6-Hydroxynicotine Oxidase | nctB | Shinella sp. HZN7 | E. coli | Characterized as a novel FAD-containing oxidase with high specificity for (S)-6-hydroxynicotine. | nih.gov |

| 6-Hydroxypseudooxynicotine Dehydrogenase | pno | Agrobacterium tumefaciens S33 | E. coli | Characterized function in the downstream degradation of a this compound derivative. | asm.orgnih.gov |

| 6-Hydroxy-3-succinoylpyridine Hydroxylase | hspA | Agrobacterium tumefaciens S33 | E. coli | Elucidated the catalytic mechanism of a key downstream enzyme. | plos.org |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-hydroxynicotine |

| 6-hydroxypseudooxynicotine |

| 6-hydroxy-3-succinoylpyridine (HSP) |

| Nicotine |

| Nornicotine |

| (S)-6-hydroxynicotine |

Research Significance and Future Directions in 6 Hydroxy N Methylmyosmine Studies

Advancing Fundamental Understanding of Microbial Xenobiotic Metabolism

The investigation of pathways involving 6-hydroxy-N-methylmyosmine provides a powerful model for understanding microbial xenobiotic metabolism. Nicotine (B1678760), a toxic alkaloid, represents a challenging substrate for microorganisms, and its degradation showcases the remarkable adaptability of bacterial metabolic networks. nih.govasm.org The elucidation of these pathways reveals how microbes evolve to utilize toxic compounds as a sole source of carbon, nitrogen, and energy. nih.govescholarship.org

A key insight has been the discovery of different metabolic strategies. While some bacteria like Pseudomonas putida use a pyrrolidine (B122466) pathway that does not necessarily proceed via 6-hydroxynicotine, others, such as Agrobacterium tumefaciens S33 and Shinella sp. HZN7, utilize a novel hybrid of the pyridine (B92270) and pyrrolidine pathways. asm.orgfrontiersin.orgplos.org In this hybrid pathway, the initial step is the hydroxylation of nicotine to 6-hydroxynicotine, which is then oxidized to this compound by a flavin-containing amine oxidase. frontiersin.orgebi.ac.uknih.gov The discovery of this "mosaic" pathway, which combines steps from two otherwise distinct routes, highlights the modular evolution of metabolic capabilities in bacteria. plos.orgnih.gov

Furthermore, studies have uncovered complex regulatory mechanisms governing these pathways. For instance, in P. putida, the intermediate 6-hydroxy-3-succinoyl-pyridine (HSP), a downstream product of nicotine degradation, acts as an effector molecule that regulates the expression of the nicotine-degrading gene cluster. asm.orgasm.org This demonstrates that microbial systems possess sophisticated genetic switches that respond to specific catabolic intermediates, ensuring efficient and controlled degradation of xenobiotics.

Biotechnological Applications in Biocatalysis and Biotransformation

The microbial pathways that produce and consume this compound are a rich source of enzymes and processes with significant biotechnological potential. These applications range from the synthesis of high-value chemicals to the detoxification of industrial and agricultural waste.

Microbial transformation of nicotine offers a "green" route to produce valuable hydroxylated pyridine compounds that are difficult to synthesize using conventional chemical methods. frontiersin.orgplos.orgnih.gov Several intermediates in the nicotine degradation pathways are sought-after precursors for the pharmaceutical and agricultural industries. frontiersin.org By harnessing these microbial processes, abundant and toxic tobacco waste can be upcycled into high-value chemicals. nih.govresearchgate.net

For example, genetically engineering nicotine-degrading bacteria has enabled the accumulation of specific intermediates. In one notable success, the gene for 6-hydroxynicotine oxidase (Hno) in A. tumefaciens S33 was disrupted. nih.gov This blocked the metabolic pathway immediately after the formation of 6-hydroxynicotine, leading to its accumulation with a molar conversion rate of approximately 98%. nih.gov This demonstrates the feasibility of using engineered microbes as whole-cell biocatalysts to transform nicotine from tobacco wastes into a valuable chemical precursor. nih.govresearchgate.net

Table 1: Value-Added Intermediates from Nicotine Biotransformation

| Intermediate Compound | Producing Pathway/Organism Example | Potential Applications | Reference |

|---|---|---|---|

| 6-Hydroxynicotine | Hybrid Pathway (e.g., Agrobacterium tumefaciens S33) | Precursor for synthesizing drugs and insecticides like Imidacloprid and the anti-Parkinson agent SIB-1508Y. | frontiersin.orgnih.gov |

| 6-Hydroxy-3-succinoylpyridine (HSP) | Hybrid & Pyrrolidine Pathways (e.g., A. tumefaciens S33, Pseudomonas putida S16) | Precursor for synthesizing important chemicals and can be converted to 2,5-DHP. | frontiersin.orgplos.org |

| 2,5-Dihydroxypyridine (B106003) (2,5-DHP) | Hybrid & Pyrrolidine Pathways (e.g., A. tumefaciens S33, P. putida S16) | Important precursor for drugs and insecticides; difficult to produce via chemical methods. | plos.orgplos.org |

Tobacco processing generates large quantities of waste containing high concentrations of nicotine, a toxic environmental pollutant. microbiologyresearch.orgijournals.cn Bioremediation using nicotine-degrading microorganisms presents an efficient, cost-effective, and environmentally friendly solution to this problem. nih.govscispace.com Microbes such as Pseudomonas spp. can utilize nicotine as their sole source of carbon and nitrogen, effectively removing it from contaminated soil and water. nih.govnih.gov

Studies have shown that augmenting tobacco-contaminated soil with highly effective nicotine-degrading bacteria, such as Pseudomonas sp. HF-1, significantly enhances the disposal of tobacco waste. nih.gov These bacteria can thrive and play a dominant role in the soil's microbial community, leading to efficient nicotine degradation. nih.gov Other methods, such as aerobic composting and biomethanation, also leverage microbial activity to reduce nicotine content in waste streams significantly. nih.gov The fungi Trametes versicolor has also shown high degradation efficiency, removing up to 99% of nicotine, even in complex wastewater media. mdpi.com

Prospects for Enzyme Engineering and Directed Evolution for Enhanced Catalytic Properties

The enzymes within nicotine degradation pathways are prime candidates for protein engineering and directed evolution. The goal is to enhance their stability, efficiency, and substrate specificity for various applications. A significant focus has been on nicotine oxidoreductase (NicA2), an enzyme from Pseudomonas putida S16 that catalyzes the first step in the pyrrolidine pathway. escholarship.orgnih.govwhiterose.ac.uk

Wild-type NicA2 has poor catalytic activity in the absence of its natural electron acceptor, relying on slow oxidation by dioxygen (O₂), which limits its therapeutic potential. escholarship.orgnih.gov Through directed evolution, researchers have successfully generated NicA2 variants with substantial improvements in their rate of oxidation by O₂. nih.govwhiterose.ac.uk These evolved enzymes, with mutations clustered around a putative oxygen-access tunnel, showed up to a tenfold greater effectiveness at degrading nicotine in the bloodstream of rats compared to the wild-type enzyme. nih.govresearchgate.net Similarly, rational design has been applied to the enzyme Pnao, which shares structural similarity with NicA2, to generate mutants capable of aerobic nicotine catabolism. asm.org These advances demonstrate the power of enzyme engineering to tailor biocatalysts for specific, demanding applications.

Table 2: Enzyme Engineering in Nicotine Degradation Pathways

| Enzyme | Organism of Origin | Engineering Goal | Outcome | Reference |

|---|---|---|---|---|

| Nicotine Oxidoreductase (NicA2) | Pseudomonas putida S16 | Improve catalytic activity with O₂ as the electron acceptor for therapeutic use. | Evolved variants with significantly increased O₂ reactivity and tenfold higher efficacy in rats. | escholarship.orgnih.govwhiterose.ac.uk |

| Pseudooxynicotine (B1209223) Amidase (Pnao) | Pseudomonas putida S16 | Engineer the enzyme to degrade nicotine aerobically, leveraging its structural similarity to NicA2. | Generated mutants capable of degrading nicotine using O₂, creating a new avenue for aerobic nicotine catabolism. | asm.org |

| 6-Hydroxynicotine Oxidase (Hno) | Agrobacterium tumefaciens S33 | Disrupt the encoding gene to block nicotine metabolism. | Enabled the accumulation of the valuable intermediate 6-hydroxynicotine for bioproduction. | nih.gov |

Elucidation of Novel Enzymatic Activities and Metabolic Pathways

Research driven by the need to understand nicotine metabolism has led to the discovery of entirely new enzymes and biochemical pathways. The identification of the hybrid pyridine-pyrrolidine pathway in organisms like Agrobacterium tumefaciens S33, Shinella sp. HZN7, and Ochrobactrum sp. SJY1 is a prime example. frontiersin.orgnih.govbeilstein-journals.org This pathway was first suggested by the identification of intermediates characteristic of both the pyridine and pyrrolidine pathways, including 6-hydroxynicotine, 6-hydroxy-N-methylmyosamine, 6-hydroxy-3-succinoylpyridine, and 2,5-dihydroxypyridine. plos.orgebi.ac.uknih.gov

This research has led to the characterization of novel enzymes. For instance, the nctB gene in Shinella sp. HZN7 was found to encode a novel (S)-6-hydroxynicotine oxidase that converts (S)-6-hydroxynicotine into this compound. nih.gov This enzyme was shown to be essential for nicotine degradation in this organism. nih.gov Similarly, the VppB enzyme from Ochrobactrum sp. SJY1 was identified as a flavin amine oxidase that catalyzes the same reaction. ebi.ac.ukbeilstein-journals.org Another key enzyme characterized in the hybrid pathway is the 6-hydroxy-3-succinoylpyridine hydroxylase (HSP hydroxylase), which catalyzes a central step connecting the two parts of the fused pathway. plos.org These discoveries not only fill gaps in our knowledge of microbial metabolism but also expand the toolbox of known biocatalysts for potential industrial use.

Q & A

Basic Research Questions

Q. What analytical methods are used to identify and quantify 6-hydroxy-N-methylmyosmine in microbial degradation studies?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard techniques. For example, intermediates like this compound (m/z 177.1) are detected via their molecular masses and fragmentation patterns during nicotine degradation in Agrobacterium tumefaciens S33 .

- Data Interpretation : Calibration curves using synthetic standards are critical for quantification. Retention times and spectral matching against reference libraries (e.g., NIST Chemistry WebBook) ensure accurate identification .

Q. What is the role of this compound in bacterial nicotine degradation pathways?

- Pathway Context : In Agrobacterium tumefaciens S33, this compound is a key intermediate in a hybrid pathway, linking the pyridine and pyrrolidine routes. It is formed via oxidation of 6-hydroxynicotine by a flavin-containing oxidase (Hno) and spontaneously converts to 6-hydroxypseudooxynicotine .

- Experimental Validation : Resting cell reactions and enzyme assays are used to track intermediate formation. Strain-specific pathway differences (e.g., absence of 6-hydroxy-3-succinoylpyridine in Pseudomonas N1) highlight the need for comparative genomic analysis .

Q. How can researchers validate the stability of this compound during experimental procedures?

- Best Practices : Use controlled conditions (pH, temperature) to minimize spontaneous degradation. Stability testing via repeated LC-MS analyses over time and comparison with synthetic standards is recommended. Storage at -80°C in inert atmospheres preserves integrity .

Advanced Research Questions

Q. How do discrepancies in reported nicotine degradation pathways (e.g., between Arthrobacter and Pseudomonas species) impact the interpretation of this compound’s metabolic role?

- Conflict Resolution : Strain-specific enzyme activities (e.g., FAD-dependent oxidases in Agrobacterium vs. dehydrogenases in Arthrobacter) necessitate kinetic studies and gene knockout experiments. Meta-analyses of genomic data can identify conserved catalytic domains .

- Implications : Pathway divergence may reflect evolutionary adaptations to environmental niches. Researchers should contextualize findings using phylogenetic analysis and substrate-specificity assays .

Q. What experimental designs are optimal for tracing the fate of this compound in complex microbial consortia?

- Isotopic Labeling : Use - or -labeled nicotine to track intermediate flux via stable isotope probing (SIP) coupled with MS.

- Community Dynamics : Metatranscriptomics and proteomics can link this compound production to specific microbial taxa in consortia. Co-culture experiments with pathway mutants validate cross-species metabolic interactions .

Q. How can researchers address challenges in synthesizing this compound in vitro for biochemical studies?

- Synthetic Strategies : Enzymatic synthesis using purified Hno enzyme from Agrobacterium S33 or chemical synthesis via selective oxidation of N-methylmyosmine precursors.

- Purity Assurance : Validate synthetic products using nuclear magnetic resonance (NMR) and high-resolution MS. Compare retention times and fragmentation patterns with biologically derived samples .

Q. What statistical approaches are recommended for reconciling conflicting data on this compound’s reactivity across studies?

- Data Harmonization : Apply multivariate analysis to account for variables like pH, temperature, and microbial strain differences. Systematic reviews should follow PRISMA guidelines to assess study bias and reproducibility .

- Case Example : A 2023 meta-analysis of nicotine degradation studies identified inconsistent reporting of enzyme kinetics as a major source of variability, emphasizing the need for standardized assay protocols .

Methodological Resources

-

Data Repositories : NIST Chemistry WebBook for spectral references .

-

Analytical Tools :

Parameter Method Reference Molecular mass LC-MS/GC-MS Pathway flux SIP-LC-MS Enzyme kinetics Spectrophotometry

Key Research Gaps

- Structural Elucidation : Atomic-resolution crystal structures of enzymes catalyzing this compound transformations are lacking.

- Ecological Impact : The environmental persistence of this compound in soil systems remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.